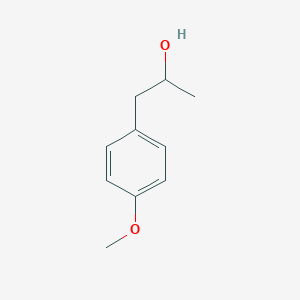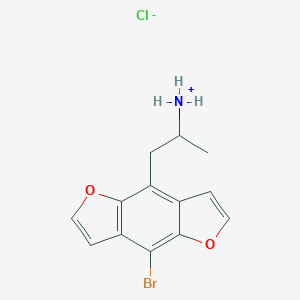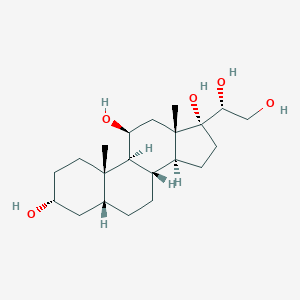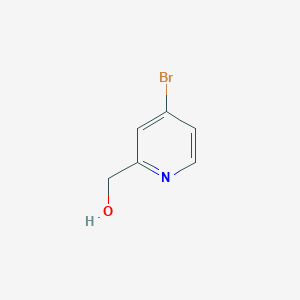
1-(4-Methoxyphenyl)propan-2-ol
Übersicht
Beschreibung
1-(4-Methoxyphenyl)propan-2-ol is a chemical compound with the CAS Number: 30314-64-8 . It has a molecular weight of 166.22 and its IUPAC name is 1-(4-methoxyphenyl)-2-propanol .
Molecular Structure Analysis
The InChI code for 1-(4-Methoxyphenyl)propan-2-ol is 1S/C10H14O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3 .Physical And Chemical Properties Analysis
1-(4-Methoxyphenyl)propan-2-ol is a liquid at room temperature . It has a density of 1.034g/cm3 and a boiling point of 266.6ºC at 760mmHg .Wissenschaftliche Forschungsanwendungen
Chemical Properties
“1-(4-Methoxyphenyl)propan-2-ol” is a tertiary alcohol that is propan-2-ol substituted by a 4-methoxyphenyl group at position 2 . It has a CAS Number of 30314-64-8 and a molecular weight of 166.22 . It is typically stored at room temperature and has a physical form of liquid .
Safety Information
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Anticancer Applications
Research has shown that derivatives of “1-(4-Methoxyphenyl)propan-2-ol” have potential anticancer properties . Specifically, compounds 3h, 3g, and 3h-2, which had a 2- or 4-position halogen substituent on 1-((phenylethynyl)selanyl)-3-phenoxypropan-2-ol, exhibited the best anti-proliferative activity against tumor cells . These compounds induced G2/M phase arrest and apoptosis in A549 cells .
Apoptosis Induction
The induction of apoptosis by these compounds correlated with changes in the expression of cell cycle-related proteins and apoptosis-related proteins . This makes them a focus of antitumor drug research .
In Vivo Antitumor Effects
Xenograft tumor experiments in nude mice revealed that compound 3h has antitumor effects in vivo and no evident toxic effects in nude mice . In addition, compound 3h alleviated cisplatin-induced liver and kidney damage .
Production of Nabilone
“1-(4-Methoxyphenyl)propan-2-ol” is an intermediate used in the production of Nabilone , a synthetic cannabinoid with therapeutic use as an antiemetic and an adjunct analgesic for neuropathic pain.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 1-(4-Methoxyphenyl)propan-2-ol are serotonin and dopamine transporters . These transporters play a crucial role in the regulation of serotonin and dopamine levels in the brain, which are important neurotransmitters involved in mood, reward, and cognition.
Mode of Action
1-(4-Methoxyphenyl)propan-2-ol acts as a potent and selective serotonin releasing agent . It binds to alpha receptors to mediate these effects . This interaction with its targets leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonin signaling.
Biochemical Pathways
The compound affects the serotonergic pathways in the brain . By increasing the release of serotonin, it enhances the activity of this pathway, leading to downstream effects such as mood elevation and increased reward response.
Pharmacokinetics
Similar compounds are known to be metabolized by liver enzymes such asCYP2D6
Result of Action
The molecular and cellular effects of 1-(4-Methoxyphenyl)propan-2-ol’s action include an increase in serotonin signaling . This can lead to changes in mood, cognition, and reward response.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIWFQCAXKAOBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952673 | |
| Record name | 1-(4-Methoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)propan-2-ol | |
CAS RN |
30314-64-8 | |
| Record name | 4-Methoxy-α-methylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30314-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl alcohol, p-methoxy-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030314648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Methoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methoxyphenyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1-(4-Methoxyphenyl)propan-2-ol synthesized from 4'-methoxyflav-2-ene and 4'-methoxyflavylium chloride?
A1: According to the research, both 4'-methoxyflav-2-ene and 4'-methoxyflavylium chloride can be converted to 1-(4-Methoxyphenyl)propan-2-ol through a two-step process: hydroboration followed by oxidation. [] This reaction sequence highlights a potential synthetic route to this diarylpropanol derivative starting from readily available flavonoid precursors.
Q2: Besides 1-(4-Methoxyphenyl)propan-2-ol, what other products are formed during the hydroboration and oxidation of 4'-methoxyflav-2-ene and 4'-methoxyflavylium chloride?
A2: The research indicates that alongside 1-(4-Methoxyphenyl)propan-2-ol, two other compounds are formed during the reaction: 3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)propan-1-ol and 4'-methoxyflavan. [] The formation of multiple products suggests that the reaction may proceed through different reaction pathways or involve rearrangements, highlighting the complexity of the hydroboration and oxidation processes in this system.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Pyridine;[3,6,8-tris(dimethylsulfamoyl)pyren-1-yl] dihydrogen phosphate](/img/structure/B145527.png)




